Technical Guide: Synthesis and Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
Technical Guide: Synthesis and Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a tetra-substituted succinonitrile derivative. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic approach based on established organic chemistry principles and provides a detailed framework for its characterization using modern analytical techniques.
Compound Identity and Properties
Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a dinitrile with a highly substituted butane backbone. The presence of two adjacent quaternary carbon atoms sterically hinders the central carbon-carbon bond.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol [1] |
| CAS Number | 128903-20-8 (Unspecified stereochemistry)[1], 85688-81-9 (meso form)[2] |
| IUPAC Name | 2,3-diethyl-2,3-dimethylbutanedinitrile |
Proposed Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a base-mediated dimerization and subsequent diethylation of 2-methylbutanenitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,3-dimethylsuccinonitrile
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with anhydrous liquid ammonia.
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Formation of Sodium Amide: Small pieces of sodium metal are added portion-wise to the liquid ammonia with stirring until a persistent blue color is observed. A catalytic amount of ferric nitrate is then added to facilitate the formation of sodium amide. The blue color will dissipate, indicating the conversion of sodium to sodium amide.
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Carbanion Formation: 2-methylbutanenitrile, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide suspension at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the carbanion.
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Dimerization: Another equivalent of 2-methylbutanenitrile is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours at -78 °C and then slowly warmed to room temperature to evaporate the ammonia.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield 2,3-dimethylsuccinonitrile.
Step 2: Synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
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Reaction Setup: A dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C.
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LDA Formation: A solution of n-butyllithium in hexanes is added dropwise to the diisopropylamine solution. The mixture is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
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Deprotonation: A solution of 2,3-dimethylsuccinonitrile in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete deprotonation.
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Alkylation: Two equivalents of ethyl iodide are added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. The following analytical techniques are recommended.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl and ethyl protons. Due to the symmetry of the meso compound, a simplified spectrum is expected. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene protons. The methyl groups attached to the quaternary carbons would appear as a singlet. |
| ¹³C NMR | A characteristic signal for the nitrile carbon is expected in the range of 115-125 ppm. Signals for the quaternary carbons, methylene carbons of the ethyl groups, and methyl carbons would also be present. |
| FTIR | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 164. Fragmentation patterns would likely involve the loss of ethyl and methyl groups. |
Characterization Workflow
Detailed Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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For ¹H NMR, record the chemical shifts, multiplicities, coupling constants, and integration of all signals.
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For ¹³C NMR, record the chemical shifts of all distinct carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Acquire the IR spectrum of the purified compound using either a neat liquid film (if the compound is an oil) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet (if the compound is a solid).
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption frequencies, paying close attention to the C≡N and C-H stretching regions.
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Mass Spectrometry (MS):
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Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.
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Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
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High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.
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Elemental Analysis:
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Submit a sample of the highly purified compound for elemental analysis (C, H, N).
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Compare the experimentally determined percentages of each element with the calculated theoretical values to further confirm the purity and composition of the compound.
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Potential Applications and Future Directions
While specific biological activities or applications of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- are not well-documented, its structure suggests potential areas for investigation:
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Drug Development: The dinitrile functionality can be a precursor to other functional groups, making it a potential building block in the synthesis of more complex, biologically active molecules. The steric hindrance around the central bond may impart unique conformational properties to its derivatives.
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Materials Science: Dinitriles can serve as monomers or cross-linking agents in polymer synthesis. The tetra-substituted nature of this compound could lead to polymers with interesting thermal and mechanical properties.
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Ligand Design: The nitrogen atoms of the nitrile groups possess lone pairs of electrons and could potentially coordinate with metal ions, suggesting its use as a ligand in coordination chemistry.
Further research is required to explore the chemical reactivity, biological activity, and material properties of this compound. The synthetic and characterization protocols outlined in this guide provide a solid foundation for such future investigations.
